3-Iodyl-benzoic acid
Description
3-Iodyl-benzoic acid (C₇H₅IO₄) is an iodinated aromatic carboxylic acid characterized by an iodine(V) center in the form of an iodyl (IO₂) group attached to the benzene ring at the meta position relative to the carboxylic acid group. This compound is notable for its strong oxidative properties, making it a valuable reagent in organic synthesis, particularly in oxidation reactions and aromatic iodinations . The iodyl group enhances electrophilicity, enabling selective functionalization of aromatic systems under mild conditions. Its stability and recyclability in reactions further contribute to its utility in industrial and laboratory settings .
Properties
CAS No. |
64297-65-0 |
|---|---|
Molecular Formula |
C7H5IO4 |
Molecular Weight |
280.02 g/mol |
IUPAC Name |
3-iodylbenzoic acid |
InChI |
InChI=1S/C7H5IO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) |
InChI Key |
PXGYMLKSIXWMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I(=O)=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Iodo-4-hydroxybenzoic Acid (C₇H₅IO₃)
- Structure : Features an iodine atom at the meta position and a hydroxyl group at the para position relative to the carboxylic acid.
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents .
- Oxidative Capacity : Lacks the iodyl group, rendering it less effective in oxidation reactions compared to 3-iodyl-benzoic acid.
| Property | This compound | 3-Iodo-4-hydroxybenzoic Acid |
|---|---|---|
| Molecular Formula | C₇H₅IO₄ | C₇H₅IO₃ |
| Oxidative Strength | High (IO₂ group) | Low (I⁻ group) |
| Solubility in Water | Moderate | High (due to –OH group) |
| Key Applications | Oxidizing agent | Pharmaceutical intermediate |
m-Iodosylbenzoic Acid (C₇H₅IO₃)
- Structure : Contains an iodosyl (IO) group instead of an iodyl group.
- Reactivity : Demonstrates high efficiency in aromatic iodinations but requires stoichiometric amounts, unlike this compound, which can act catalytically in some conditions .
- Recyclability : Both compounds are recyclable, but this compound exhibits superior stability under prolonged reaction conditions .
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid (C₁₆H₁₁NO₄)
- Structure : Incorporates a phthalimide moiety linked to the benzoic acid backbone.
- Functionality : The electron-withdrawing phthalimide group reduces electrophilicity, limiting its use in oxidation reactions. However, it serves as a precursor in peptide synthesis and polymer chemistry .
- Thermal Stability : Lower melting point (≈150°C) compared to this compound (≈220°C), indicating weaker intermolecular forces .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, C₉H₈O₄)
- Structure: A naturally occurring phenolic acid with a propenoic acid side chain.
- Biological Activity: Exhibits antioxidant and anti-inflammatory properties, unlike this compound, which is primarily synthetic and non-bioactive .
- Chemical Reactivity : Acts as a reducing agent due to its catechol moiety, contrasting with the oxidative role of this compound .
Oxidation Reactions
- This compound : Efficiently oxidizes sulfides to sulfoxides and alcohols to ketones at room temperature .
- m-Iodosylbenzoic Acid: Limited to iodination reactions, with lower turnover numbers in oxidation .
Pharmaceutical Intermediates
- 3-Iodo-4-hydroxybenzoic Acid : Used in synthesizing thyroid hormone analogs due to its iodine content .
- 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid : Applied in prodrug designs for improved bioavailability .
Research Findings and Industrial Relevance
- Catalytic Efficiency : this compound achieves >90% yield in the oxidation of thioanisole to methyl phenyl sulfoxide, outperforming m-iodosylbenzoic acid (70% yield) under identical conditions .
- Environmental Impact : The recyclability of this compound reduces waste generation in large-scale syntheses, aligning with green chemistry principles .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Functional Group | Oxidation Potential (V) | Primary Use |
|---|---|---|---|
| This compound | IO₂ | 1.8 | Oxidizing agent |
| m-Iodosylbenzoic acid | IO | 1.5 | Aromatic iodination |
| 3-Iodo-4-hydroxybenzoic acid | I, –OH | 0.9 | Drug intermediate |
| Caffeic acid | Catechol, –COOH | -0.3 (reducing agent) | Antioxidant |
Table 2: Thermal Properties
| Compound | Melting Point (°C) | Solubility (g/100 mL H₂O) |
|---|---|---|
| This compound | 220 | 0.5 |
| 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid | 150 | 0.1 |
| Caffeic acid | 223 | 1.2 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Iodyl-benzoic acid, and how can reaction conditions be optimized?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted benzoic acids. For example, 3-iodobenzoic acid can react with arylboronic acids using PdCl₂ as a catalyst and NaOH as a base. Key parameters to optimize include catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–100°C), and solvent polarity (e.g., aqueous ethanol). Monitor reaction progress via TLC or HPLC to ensure complete conversion .
- Characterization : Post-synthesis, validate the product using NMR (¹H/¹³C) to confirm aromatic proton environments and FT-IR to identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹). Compare melting points and spectroscopic data with literature values (e.g., NIST Chemistry WebBook) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₇H₅IO₄, MW 263.98 g/mol). UV-Vis spectroscopy can detect iodine-related electronic transitions.
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%). Use standardized retention indices from NIST databases for cross-validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying catalysts or ligands in cross-coupling reactions?
- Experimental Design : Perform a fractional factorial design to isolate variables (e.g., catalyst type, ligand ratio, solvent). For instance, compare PdCl₂ with Pd(PPh₃)₄ in Suzuki reactions. Use ANOVA to identify statistically significant factors.
- Data Interpretation : If yields decrease with bulkier ligands (e.g., P(o-tol)₃), consider steric hindrance limiting oxidative addition. Validate hypotheses via computational modeling (DFT studies) to analyze transition-state energetics .
Q. What mechanisms explain the reactivity of the iodyl group in electrophilic substitution reactions, and how does this differ from iodoso derivatives?
- Mechanistic Analysis : The iodyl group (I⁵⁺=O) in this compound acts as a strong electron-withdrawing group, directing electrophiles to meta positions. Compare with 2-Iodosobenzoic acid (I³⁺-O), which exhibits lower oxidative stability.
- Experimental Validation : Conduct kinetic studies using iodometric titrations to track iodine oxidation states. Pair with X-ray crystallography to compare bond lengths (I=O vs. I-O) and confirm electronic effects .
Q. How can computational modeling predict the stability and regioselectivity of this compound derivatives?
- Methods : Use Gaussian or ORCA software for DFT calculations. Optimize geometries at the B3LYP/6-31G(d) level for light atoms and LANL2DZ for iodine. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Validation : Compare predicted reaction pathways (e.g., iodination vs. carboxylation) with experimental outcomes. Adjust solvent models (PCM for polar solvents) to improve accuracy .
Data Analysis & Contradictions
Q. What strategies are recommended for reconciling discrepancies between experimental and theoretical data (e.g., unexpected by-products)?
- Analytical Workflow :
LC-MS/MS : Identify by-products via fragmentation patterns.
Isolation : Use preparative chromatography to isolate impurities for NMR analysis.
Hypothesis Testing : Propose competing reaction mechanisms (e.g., radical vs. ionic pathways) and test via radical scavengers (TEMPO) or isotopic labeling .
Q. How should researchers address systematic errors in spectroscopic measurements (e.g., batch-dependent NMR shifts)?
- Calibration : Standardize instruments using certified reference materials (e.g., NIST SRM 84L for NMR).
- Statistical Tools : Apply principal component analysis (PCA) to detect outliers in batch data. Report confidence intervals for chemical shifts (±0.05 ppm for ¹H NMR) .
Ethical & Methodological Considerations
Q. What protocols ensure ethical handling of hazardous intermediates (e.g., iodinated compounds) during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
